molecular formula C17H19NO B5062378 N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide

Cat. No. B5062378
M. Wt: 253.34 g/mol
InChI Key: ZRFXFFHRXWLGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity in recent years as a recreational drug. However, MDPV has also been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide acts as a dopamine and norepinephrine reuptake inhibitor, resulting in increased levels of these neurotransmitters in the brain. This leads to increased feelings of euphoria, energy, and alertness. However, prolonged use of N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide can lead to tolerance and dependence.
Biochemical and Physiological Effects:
N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause anxiety, paranoia, and psychosis. Long-term use of N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide can lead to addiction, cognitive impairment, and other adverse health effects.

Advantages and Limitations for Lab Experiments

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide has been used in animal studies to investigate its potential therapeutic effects. However, its recreational use and potential for abuse make it a difficult substance to work with in a laboratory setting. Additionally, the lack of human clinical trials makes it difficult to fully understand the potential therapeutic benefits and risks of N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide.

Future Directions

Future research on N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide should focus on its potential therapeutic applications, as well as its mechanisms of action and long-term effects. Clinical trials in humans are needed to fully understand the potential benefits and risks of N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide. Additionally, research should focus on developing safer and more effective treatments for medical conditions that N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide may be able to treat.

Synthesis Methods

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide is synthesized through a multi-step process involving the reaction of p-tolualdehyde with nitroethane to form 1-(4-methylphenyl)-2-nitropropene. This intermediate is then reduced to 1-(4-methylphenyl)-2-propanone, which is subsequently reacted with phenylacetic acid to form N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide.

Scientific Research Applications

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide has been studied for its potential therapeutic applications in the treatment of various medical conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Research has shown that N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide has a high affinity for the dopamine transporter, which may explain its potential therapeutic effects.

properties

IUPAC Name

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-13-8-10-16(11-9-13)14(2)18-17(19)12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFXFFHRXWLGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-methylphenyl)ethyl]-2-phenylacetamide

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